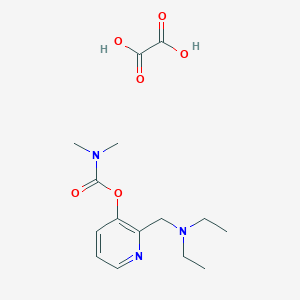
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound is also known by the name of carbaryl and is a carbamate insecticide that is commonly used in agriculture. In
作用機序
The mechanism of action of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of cholinergic receptors. This overstimulation can lead to a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
生化学的および生理学的効果
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has a variety of biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase activity, which can lead to an accumulation of acetylcholine in the synaptic cleft. This accumulation can result in a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure.
実験室実験の利点と制限
The advantages of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its ability to inhibit acetylcholinesterase activity, making it a useful tool for studying the cholinergic system. Additionally, this compound has insecticidal properties, making it a potential candidate for use in pest control research. The limitations of using carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) in lab experiments include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research involving carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). One area of research could focus on the development of new drugs based on the structure of carbaryl for the treatment of Alzheimer's disease. Additionally, research could focus on the development of new insecticides based on the structure of carbaryl for use in pest control. Finally, research could focus on the development of new methods for the synthesis and purification of carbaryl to improve its safety and efficacy.
Conclusion:
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied for its potential use as a drug in various scientific research applications. This compound has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Further research is needed to explore the potential applications of this compound and to develop new drugs and insecticides based on its structure.
合成法
The synthesis of carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) involves the reaction of 2-(diethylamino)ethyl chloride with 3-pyridylmagnesium bromide to form 2-((diethylamino)methyl)-3-pyridinyl magnesium chloride. This compound is then reacted with dimethyl carbamate to form carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1).
科学的研究の応用
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its potential use in scientific research. This compound has been shown to have anticholinesterase activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
特性
CAS番号 |
169128-49-8 |
|---|---|
製品名 |
Carbamic acid, dimethyl-, 2-((diethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
分子式 |
C15H23N3O6 |
分子量 |
341.36 g/mol |
IUPAC名 |
[2-(diethylaminomethyl)pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C13H21N3O2.C2H2O4/c1-5-16(6-2)10-11-12(8-7-9-14-11)18-13(17)15(3)4;3-1(4)2(5)6/h7-9H,5-6,10H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
GWUHGQREXZPKLJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
正規SMILES |
CCN(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
その他のCAS番号 |
169128-49-8 |
同義語 |
2-((Diethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioate (1 :1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



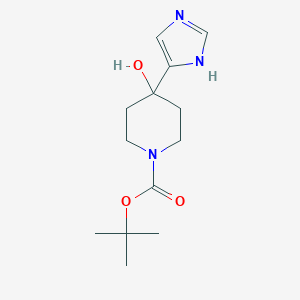
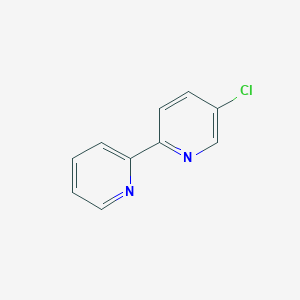
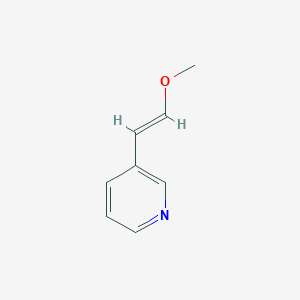
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
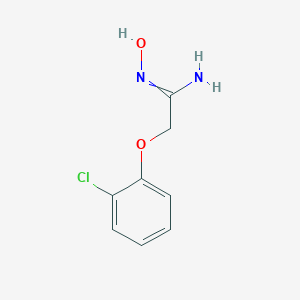

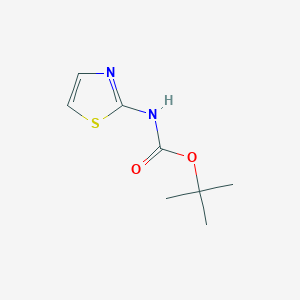
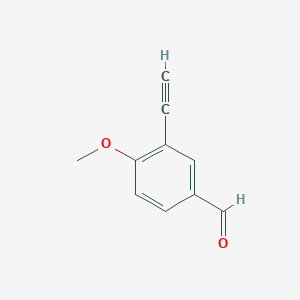

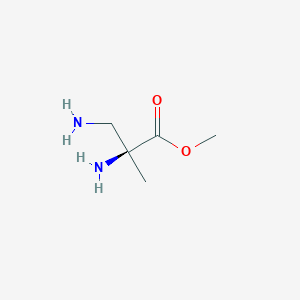
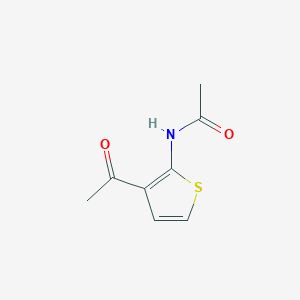


![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)